8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione - 378207-75-1

8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2957040
CAS Number: 378207-75-1
Molecular Formula: C19H25N5O4
Molecular Weight: 387.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Determining its mechanism of action would require investigating its interactions with biological targets, such as enzymes (e.g., phosphodiesterases [, ]), receptors (e.g., adenosine receptors [, , ]), or ion channels.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, also referred to as "compound 2" in the research, displays notable prophylactic antiarrhythmic activity. []

Relevance: This compound shares the core theophylline structure with 8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. Furthermore, both compounds feature substitutions at the 7 position of the theophylline ring, specifically a 3-hydroxypropyl group. The significant difference lies in the presence of a piperazinyl ring in compound 2, connected to the 3-hydroxypropyl group, while the target compound possesses a bis(2-hydroxyethyl)amino group at the 8 position. []

7-{2-Hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

Compound Description: This compound exhibits a characteristic theophylline structure and a specific conformation in its aminohydroxyalkyl and benzylamine groups. []

Relevance: Both this compound and 8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione share a core theophylline structure and a 2-hydroxy-3-(piperazinyl)propyl substituent at the 7-position. The difference lies in the 8-position, where the target compound has a bis(2-hydroxyethyl)amino group. []

8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

Compound Description: This compound exhibits a typical molecular geometry, including a planar purine system and specific conformations for the aminohydroxyalkyl and benzylamine groups. []

Relevance: This compound is structurally similar to 8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione due to the shared core theophylline structure and the 2-hydroxy-3-(piperazinyl)propyl group at the 7-position. They differ in the 8-position substituent: the target compound has a bis(2-hydroxyethyl)amino group, while this related compound has a benzylamine group. []

7-[3-Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline

Compound Description: This compound, with a planar theophylline moiety, is characterized by an intramolecular O-H...N hydrogen bond influencing the 7-aminohydroxyalkyl substituent's conformation and an intermolecular N-H...O bond contributing to its structural stability. []

Relevance: This compound shares the core theophylline structure and a 3-amino-2-hydroxypropyl group at the 7 position with 8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. The differences arise from the specific substituents on the amine group at the 7 position and the substitution at the 8 position. The target compound has a 3-methylbenzyl group at the 7 position and a bis(2-hydroxyethyl)amino group at the 8 position, unlike this related compound. []

8‐Amino‐7‐(4‐morpholinobutyl)theophylline

Compound Description: This compound exhibits a typical molecular geometry, characterized by a planar purine fused-ring system and specific conformations within the molecule. []

Relevance: This compound and 8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione share the core theophylline structure. The key structural difference lies in the substituents at the 7 and 8 positions. The target compound has a 3-methylbenzyl group at the 7 position and a bis(2-hydroxyethyl)amino group at the 8 position, while this related compound has a 4-morpholinobutyl group at the 7 position and an amino group at the 8 position. []

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

Compound Description: This compound displays a planar purine fused-ring skeleton and a morpholine ring in a chair conformation. []

Relevance: This compound and 8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione share a core theophylline structure. The 7-position substitution in both compounds features a 2-hydroxy-3-aminopropyl group, although the specific amine substituent differs. Additionally, the target compound has a bis(2-hydroxyethyl)amino group at the 8 position, while this related compound has an amino group at the 8 position. []

1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This compound serves as a key intermediate in the synthesis of various theophylline derivatives investigated for their potential antiasthmatic activity by acting as vasodilators. []

Relevance: This compound and 8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione share the core theophylline structure, highlighting their structural similarity. The main distinction lies in the substituent at the 7 position. The target compound has a 3-methylbenzyl group at the 7 position, whereas this related compound has a 2-(piperazin-1-yl)acetyl group at the 7 position. []

7-(2-{4-[1-(3,4-di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This derivative, denoted as compound 8 in the research, demonstrates the most potent vasodilatory activity among the tested series, making it a promising candidate for antiasthmatic therapy. []

Relevance: This compound shares the core theophylline structure with 8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. The primary difference lies in the substituent at the 7 position, where the target compound has a 3-methylbenzyl group, while this related compound has a 2-{4-[1-(3,4-dichlorophenyl)ethyl]piperazin-1-yl}acetyl group. []

7-(2-{4-[(2,4-di-nitrophenyl)methyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: Classified as compound 6 in the study, this derivative exhibits moderate to mild vasodilatory activity, suggesting its potential as an antiasthmatic agent. []

7-(2-{4-[1-(4-hydroxyphenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: Identified as compound 4 in the study, this derivative displays moderate to mild vasodilatory activity, highlighting its potential as an antiasthmatic agent. []

Relevance: This compound shares the core theophylline structure with 8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. The main difference lies in the substituent at the 7 position, where the target compound has a 3-methylbenzyl group, and this related compound has a 2-{4-[1-(4-hydroxyphenyl)ethyl]piperazin-1-yl}acetyl group. []

Purine-2,6-dione, 8-(3-Ethoxypropylamino)-1,3-dimethyl-3, 9-dihydro-

Compound Description: Identified as a probable bioactive compound in the methanol extract of Senna siamea leaves. []

Properties

CAS Number

378207-75-1

Product Name

8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Molecular Formula

C19H25N5O4

Molecular Weight

387.44

InChI

InChI=1S/C19H25N5O4/c1-13-5-4-6-14(11-13)12-24-15-16(21(2)19(28)22(3)17(15)27)20-18(24)23(7-9-25)8-10-26/h4-6,11,25-26H,7-10,12H2,1-3H3

InChI Key

REXPJXYNNFOLMW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N(CCO)CCO)N(C(=O)N(C3=O)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.